6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(PYRROLIDIN-1-YL)QUINOLINE
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Overview
Description
6-Chloro-3-(4-ethoxybenzoyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-ethoxybenzoyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoline, 4-ethoxybenzoyl chloride, and pyrrolidine.
Acylation Reaction: The 6-chloroquinoline undergoes an acylation reaction with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 6-chloro-3-(4-ethoxybenzoyl)quinoline.
Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with pyrrolidine to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-ethoxybenzoyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-3-(4-ethoxybenzoyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic properties.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-ethoxybenzoyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, leading to altered cellular functions.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.
DNA Intercalation: It can intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(4-methoxybenzoyl)-4-(pyrrolidin-1-yl)quinoline
- 6-Chloro-3-(4-ethoxybenzoyl)-4-(morpholin-1-yl)quinoline
- 6-Chloro-3-(4-ethoxybenzoyl)-4-(piperidin-1-yl)quinoline
Uniqueness
6-Chloro-3-(4-ethoxybenzoyl)-4-(pyrrolidin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzoyl and pyrrolidinyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
(6-chloro-4-pyrrolidin-1-ylquinolin-3-yl)-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-27-17-8-5-15(6-9-17)22(26)19-14-24-20-10-7-16(23)13-18(20)21(19)25-11-3-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYUIUMUFOGUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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